2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide
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Overview
Description
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, which includes a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with only a bromine atom attached to the benzamide structure.
2-Chlorobenzamide: Contains a chlorine atom instead of bromine.
N-(2-Chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide: Lacks the bromine atom but has a similar structure.
Uniqueness
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
84446-15-1 |
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Molecular Formula |
C12H8BrClN2O2 |
Molecular Weight |
327.56 g/mol |
IUPAC Name |
2-bromo-N-(2-chloro-1-oxidopyridin-1-ium-3-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O2/c13-9-5-2-1-4-8(9)12(17)15-10-6-3-7-16(18)11(10)14/h1-7H,(H,15,17) |
InChI Key |
MIBKNTMFARZPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C([N+](=CC=C2)[O-])Cl)Br |
Origin of Product |
United States |
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